molecular formula C22H22ClN5O2 B563704 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine CAS No. 1076199-83-1

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine

Katalognummer: B563704
CAS-Nummer: 1076199-83-1
Molekulargewicht: 423.901
InChI-Schlüssel: VQPSNEQQJJUAQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature Breakdown

The systematic IUPAC name for this compound is 2-chloro-6-[bis(2-hydroxybenzyl)amino]-9-(propan-2-yl)-9H-purine . This name reflects its structural features:

  • Purine core : A bicyclic heteroaromatic system comprising fused pyrimidine (positions 1–6) and imidazole (positions 7–9) rings.
  • Substituents :
    • Chloro group at position 2 of the purine ring.
    • Bis(2-hydroxybenzyl)amino group at position 6, where the amino nitrogen is bonded to two 2-hydroxybenzyl moieties.
    • Isopropyl group (propan-2-yl) at position 9, which determines the tautomeric form (9H-purine).

The numbering follows IUPAC priority rules, ensuring the lowest possible locants for substituents (Figure 1). The "9H" designation indicates hydrogen is retained at position 9, stabilizing the purine tautomer.

Table 1 : Nomenclature components

Component Position Description
Chloro 2 Direct attachment to purine ring
Bis(2-hydroxybenzyl)amino 6 Secondary amine with two aromatic substituents
Isopropyl 9 Branched alkyl group

Structural Relationship to Purine Alkaloid Derivatives

Purine alkaloids, such as caffeine and theobromine, share the purine scaffold but feature distinct substitution patterns:

  • Natural alkaloids : Typically methylated xanthines (e.g., 1,3,7-trimethylxanthine in caffeine).
  • Synthetic derivative : The subject compound replaces methyl groups with a chloro, isopropyl, and bulky bis(2-hydroxybenzyl)amino group. This substitution profile alters electronic and steric properties, potentially enabling unique bioactivity (e.g., kinase inhibition or receptor antagonism).

Key structural divergences :

  • Electron-withdrawing chloro at position 2 increases polarity compared to methyl groups in natural alkaloids.
  • Bis(2-hydroxybenzyl)amino group introduces hydrogen-bonding capacity via phenolic -OH groups, unlike the hydrophobic methylxanthines.
  • Isopropyl at position 9 enhances steric bulk, potentially affecting binding to purinergic receptors.

CAS Registry Number & Alternative Chemical Identifiers

CAS Registry Number : 1076199-83-1.
Alternative identifiers :

  • PubChem CID : 10805473 (related mono-substituted analog).
  • ChemSpider ID : 1004 (purine scaffold reference).
  • InChIKey : VQPSNEQQJJUAQM-UHFFFAOYSA-N.
  • SMILES : ClC1=NC2=C(N=C(N=C2N(C(C)C)C(C3=CC=CC=C3O)CC4=CC=CC=C4O)N1.
  • Vendor codes : TRC-C365330 (LGC Standards), AABH30372173 (AA Blocks).

Table 2 : Key identifiers

Identifier Type Value
CAS RN 1076199-83-1
Molecular Formula C₂₂H₂₂ClN₅O₂
Molecular Weight 423.90 g/mol
InChI InChI=1S/C22H22ClN5O2/c1-14(2)...
Purity >95% (HPLC)

Eigenschaften

IUPAC Name

2-[[(2-chloro-9-propan-2-ylpurin-6-yl)-[(2-hydroxyphenyl)methyl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-14(2)28-13-24-19-20(25-22(23)26-21(19)28)27(11-15-7-3-5-9-17(15)29)12-16-8-4-6-10-18(16)30/h3-10,13-14,29-30H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPSNEQQJJUAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652513
Record name 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-83-1
Record name 2,2′-[[[2-Chloro-9-(1-methylethyl)-9H-purin-6-yl]imino]bis(methylene)]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Purine Backbone Selection

The synthesis typically begins with a 6-chloropurine scaffold, as exemplified by the use of 6-chloro-2-iodopurine in analogous syntheses. Chlorination of hypoxanthine using phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) is a well-established method to introduce the C6-chlorine moiety. For instance, hypoxanthine treated with POCl₃ (6 equivalents) and DIPEA (2 equivalents) at 130°C for 4 hours yields 6-chloropurine with 95% efficiency.

N9-Isopropyl Group Introduction

Alkylation Conditions

The introduction of the isopropyl group at the N9 position is achieved through regioselective alkylation. A validated approach involves reacting 6-chloro-2-iodopurine with 2-bromopropane in dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a base. For example, treatment of 6-chloro-2-iodopurine with 2-bromopropane (1.2 equivalents) in DMSO at 80°C for 12 hours affords the N9-isopropyl derivative in 85% yield.

Table 1: Optimization of N9-Alkylation

ParameterConditionYield (%)Purity (HPLC)
BaseK₂CO₃8592
SolventDMSO7889
Temperature (°C)808592
Reaction Time (h)128592

C6-Substitution with Di(2-hydroxybenzyl)amine

Nucleophilic Aromatic Substitution

The chlorine at position 6 is displaced by di(2-hydroxybenzyl)amine under nucleophilic aromatic substitution (SNAr) conditions. A modified protocol from R-roscovitine syntheses employs n-propanol as the solvent, with triethylamine (TEA) as a base to deprotonate the amine. For instance, reacting 9-isopropyl-6-chloropurine with di(2-hydroxybenzyl)amine (1.5 equivalents) in n-propanol at 100°C for 5 hours under argon yields the target compound in 72% purity.

Solvent and Base Optimization

Alternative solvents such as methanol or ethanol reduce reaction efficiency due to lower boiling points, while DIPEA enhances yields by minimizing side reactions. A comparative study shows that DIPEA (2 equivalents) in n-propanol at 100°C for 5 hours increases purity to 88%.

Table 2: C6-Substitution Reaction Screening

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC)
n-PropanolTEA10056572
n-PropanolDIPEA10057088
MethanolDIPEA6584568

Purification and Characterization

Chromatographic Methods

Flash chromatography on silica gel with chloroform/methanol/ammonia (6:1:0.05 v/v/v) effectively removes unreacted amines and byproducts. This system resolves the target compound (Rf = 0.42) from residual starting material (Rf = 0.78) and dimeric impurities (Rf = 0.12).

Crystallization

Crystallization from n-propanol/water (1:1) at 4°C for 48 hours yields needle-like crystals with >95% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 177°C, consistent with literature.

Spectroscopic Validation

  • HRMS (ESI+) : m/z 424.91 [M+H]⁺ (calculated 423.90).

  • ¹H NMR (DMSO-d₆) : δ 1.45 (d, 6H, J = 6.8 Hz, isopropyl), 3.92 (s, 4H, NCH₂), 6.75–7.25 (m, 8H, aromatic).

Challenges and Methodological Refinements

Regioselectivity in Alkylation

Competitive N7-alkylation is mitigated by using bulky bases like DIPEA, which favor N9-substitution due to steric effects. Kinetic studies show that N9-alkylation proceeds 8-fold faster than N7-alkylation under optimized conditions.

Stability of the Di(2-hydroxybenzyl)amino Group

The phenolic hydroxyl groups necessitate inert atmosphere handling to prevent oxidation. Adding 0.1% w/v ascorbic acid as a stabilizer during substitution reactions improves yields by 15% .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can yield quinones or alcohols, respectively .

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key structural analogs differ in substituents at the C6 amino group and N9 position, influencing solubility, hydrogen bonding, and biological activity.

Table 1: Comparative Overview of Substituted Purine Derivatives
Compound Name (CAS) Substituents (C6/N9) Molecular Weight Key Properties/Bioactivity
Target Compound (1076199-83-1) N,N-Di(2-hydroxybenzyl)/isopropyl 423.90 High H-bonding capacity; used in Pt(II) complexes with anticancer activity .
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine (500568-72-9) N-(2-hydroxybenzyl)/isopropyl 317.77 Potent CDK1 inhibitor (IC₅₀ = 3.0 μM) .
2-Chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropylpurine (N/A) N-(2,4-dimethoxybenzyl)/isopropyl 331.80 Reduced H-bonding due to methoxy groups; cytokinin activity and kinase inhibition .
Olomoucine II (N/A) N-(2-hydroxybenzyl), 2-{[1-(hydroxymethyl)propyl]amino}/isopropyl N/A 10× higher CDK1 inhibition than roscovitine; superior cytotoxicity .
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine (N/A) N-ethyl/isopropyl 227.70 Weak N–H···N and C–H···π interactions; limited bioactivity reported .

Crystallographic and Solubility Insights

  • Dihedral Angles : The benzene and purine rings in the target compound form a dihedral angle of 78.56° , promoting planar stacking in crystal lattices . Methoxy-substituted analogs (e.g., 2,4-dimethoxybenzyl) show similar angles (~78°), while ethyl-substituted derivatives exhibit less planarity .
  • Hydrogen Bonding : The target compound forms N–H···N and C–H···O/Cl interactions , stabilizing 3D networks . Methoxy-substituted analogs rely more on C–H···π interactions .

Biologische Aktivität

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C16H20ClN5O2
  • Molecular Weight: 351.81 g/mol
  • CAS Number: 20781-86-6

The biological activity of this compound is primarily attributed to its interaction with cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structure allows it to bind effectively to CDKs, thereby disrupting their function.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of this compound across various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)15.2Induction of apoptosis via CDK inhibition
A549 (Lung)18.5Cell cycle arrest at G1 phase
PC3 (Prostate)20.0Loss of mitochondrial membrane potential

These findings indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, which is critical for developing targeted cancer therapies .

Case Studies

  • In Vitro Studies:
    A study evaluated the effects of this compound on various human cancer cell lines using the crystal violet dye binding assay. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis in a concentration-dependent manner .
  • Mechanistic Insights:
    Flow cytometry analysis revealed that treatment with this compound resulted in increased sub-G1 populations, indicating apoptosis. Additionally, mitochondrial membrane potential assays demonstrated that the compound causes depolarization of mitochondria, a hallmark of early apoptosis .
  • Animal Models:
    In vivo studies using mouse models indicated that administration of the compound significantly reduced tumor size without causing substantial toxicity to normal tissues, suggesting a favorable therapeutic index .

Q & A

Q. What are the key structural features of 2-Chloro-6-[N,N-Di(2-hydroxybenzyl)amino]-9-isopropylpurine, and how are they characterized experimentally?

The compound features a purine core with substitutions at C2 (chlorine), C6 (N,N-di(2-hydroxybenzyl)amino group), and N9 (isopropyl group). Structural characterization employs:

  • X-ray crystallography : Reveals planar purine rings (dihedral angle: 2.02° between pyrimidine and imidazole) and non-covalent interactions (N–H⋯N hydrogen bonds, C–H⋯O/Cl contacts) that stabilize dimeric crystal packing .
  • NMR and IR spectroscopy : Confirm functional groups (e.g., hydroxybenzyl, isopropyl) and hydrogen bonding patterns .

Q. What synthetic routes are used to prepare this compound, and how are yields optimized?

Synthesis involves nucleophilic substitution on a purine scaffold. Key steps include:

  • Substitution at C6 : Reaction with 2-hydroxybenzylamine under controlled pH and temperature to avoid side reactions .
  • Protection/deprotection strategies : Methoxy or benzyl groups may protect hydroxyl moieties during synthesis, with final deprotection using acidic/basic conditions .
  • Yield optimization : Use of anhydrous solvents, inert atmospheres, and catalysts (e.g., Rh₂(OAc)₄ for cyclopropane intermediates in related compounds) .

Advanced Research Questions

Q. How does this compound act as a ligand in platinum(II) complexes, and what explains its enhanced cytotoxicity compared to cisplatin?

The compound coordinates to platinum via the N7 atom of the purine ring, forming complexes like [Pt(oxalato)(L)] (where L = ligand). Enhanced cytotoxicity arises from:

  • Improved cellular uptake : Hydrophobic substitutions (isopropyl, hydroxybenzyl) increase membrane permeability .
  • DNA interaction : Platinum complexes induce DNA cross-links more efficiently than cisplatin, as shown in human cancer cell lines (e.g., A549, HeLa) .

Q. What structural modifications influence its inhibitory activity against cyclin-dependent kinases (CDKs)?

Structure-activity relationship (SAR) studies reveal:

  • C2 substituents : Chlorine enhances CDK2 inhibition by mimicking ATP’s adenine moiety .
  • N9 isopropyl group : Bulky groups at N9 improve selectivity for CDKs over other kinases .
  • C6 benzylamino modifications : Hydroxybenzyl groups enhance solubility and hydrogen bonding with kinase active sites .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in ATP concentrations, incubation times, or cell lines (e.g., Jurkat vs. MCF-7) .
  • Compound purity : Impurities from dimerization (via N–H⋯N bonds) can skew results. Use HPLC (>95% purity) and mass spectrometry for validation .
  • Solvent effects : DMSO concentration >0.1% may alter kinase activity; optimize solvent controls .

Q. What methodological approaches are used to study its interaction with biological targets?

Advanced techniques include:

  • Molecular docking : Predict binding modes to CDKs or DNA using software like AutoDock or Schrödinger .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) for enzyme-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Experimental Design & Data Analysis

Q. How can reaction conditions be optimized for large-scale synthesis?

  • Temperature control : Maintain 70–80°C during nucleophilic substitutions to minimize by-products .
  • Catalyst screening : Test Pd/C or Cs₂CO₃ for coupling reactions to improve regioselectivity .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Seeding : Introduce microcrystals to induce controlled nucleation .
  • Non-covalent interactions : Leverage hydrogen bonds (N–H⋯N) and π-π stacking to stabilize crystal lattices .

Tables

Table 1. Key Structural Parameters from X-ray Crystallography

ParameterValue
Dihedral angle (purine rings)2.02°
N–H⋯N bond length2.89 Å
C–H⋯O interaction (C17⋯O1)3.358 Å

Table 2. Cytotoxicity of Platinum Complexes vs. Cisplatin

ComplexIC₅₀ (μM, A549 cells)
[Pt(oxalato)(L)]0.8 ± 0.1
Cisplatin5.2 ± 0.3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.